2-methylbutanoyl-CoA

Enzymology Acyl-CoA Dehydrogenase Mitochondrial Metabolism

2-Methylbutanoyl-CoA (2-methylbutyryl-CoA) is a short-chain, methyl-branched fatty acyl-CoA thioester with the molecular formula C26H44N7O17P3S and an average mass of 851.659 Da. It serves as the obligate intermediate in the mitochondrial degradation of the branched-chain amino acid L-isoleucine, produced via oxidative decarboxylation of (S)-3-methyl-2-oxopentanoate by the branched-chain α-keto acid dehydrogenase complex.

Molecular Formula C26H44N7O17P3S
Molecular Weight 851.7 g/mol
Cat. No. B1249571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylbutanoyl-CoA
Molecular FormulaC26H44N7O17P3S
Molecular Weight851.7 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C26H44N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h12-15,18-20,24,35-36H,5-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14?,15-,18-,19-,20+,24-/m1/s1
InChIKeyLYNVNYDEQMMNMZ-XGXNYEOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylbutanoyl-CoA for Branched-Chain Amino Acid Metabolism Research: Key Specifications and Analytical Data


2-Methylbutanoyl-CoA (2-methylbutyryl-CoA) is a short-chain, methyl-branched fatty acyl-CoA thioester with the molecular formula C26H44N7O17P3S and an average mass of 851.659 Da [1]. It serves as the obligate intermediate in the mitochondrial degradation of the branched-chain amino acid L-isoleucine, produced via oxidative decarboxylation of (S)-3-methyl-2-oxopentanoate by the branched-chain α-keto acid dehydrogenase complex [2]. This compound exists as two stereoisomers, with the (S)-enantiomer being the physiologically relevant form that acts as the specific substrate for short/branched-chain acyl-CoA dehydrogenase (SBCAD; EC 1.3.8.5) [3]. In the isoleucine catabolic pathway, (S)-2-methylbutanoyl-CoA undergoes α,β-dehydrogenation to form (E)-2-methylbut-2-enoyl-CoA (tiglyl-CoA), a step that is clinically significant as defects in this reaction cause 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD), an inborn error of metabolism characterized by elevated 2-methylbutyrylglycine excretion [4].

Workflow
Isoleucine catabolism pathway studies
Selection
(S)-enantiomer for stereospecific enzyme assays
Use Context
SBCAD activity measurement, metabolomics, and acyl-CoA profiling

Why 2-Methylbutanoyl-CoA Cannot Be Substituted by Other Branched-Chain Acyl-CoAs in Quantitative Assays


Generic substitution of 2-methylbutanoyl-CoA with other branched-chain acyl-CoA esters—even those derived from the closely related branched-chain amino acids valine (isobutyryl-CoA) and leucine (isovaleryl-CoA)—is not scientifically valid due to profound differences in enzyme recognition, binding affinity, and catalytic turnover. Human mitochondrial acyl-CoA dehydrogenases exhibit strict substrate specificity: isovaleryl-CoA dehydrogenase (IVD; EC 1.3.8.4) acts exclusively on isovaleryl-CoA, isobutyryl-CoA dehydrogenase (IBD; EC 1.3.8.5) preferentially oxidizes isobutyryl-CoA, and short/branched-chain acyl-CoA dehydrogenase (SBCAD) shows maximal activity toward (S)-2-methylbutanoyl-CoA [1]. Experimental data demonstrate that the apparent Km of SBCAD for 2-methylbutyryl-CoA is 12 μM, whereas its Km for isobutyryl-CoA is 130 μM—a greater than tenfold difference in substrate affinity [2]. Furthermore, the enzyme's catalytic efficiency (kcat/Km) for (S)-2-methylbutyryl-CoA is nearly threefold higher than for isobutyryl-CoA (0.23 versus 0.8 μM⁻¹s⁻¹) [3]. Cross-reactivity is not merely attenuated but, in many cases, undetectable: IVD exhibits no measurable activity with 2-methylbutyryl-CoA, and IBD shows no activity with isovaleryl-CoA [2]. These quantifiable biochemical distinctions underscore that 2-methylbutanoyl-CoA is not functionally interchangeable with its in-class analogs; any assay, pathway reconstruction, or diagnostic application requiring this specific intermediate demands procurement of the authentic compound.

Substrate specificity mismatch
SBCAD, IBD, and IVD exhibit distinct acyl-CoA preferences; isobutyryl-CoA and isovaleryl-CoA may not reproduce 2-methylbutyryl-CoA binding profiles.
Enantiomer dependence
(R)-enantiomer shows substantially lower activity; racemic or opposite enantiomer may shift pathway kinetics away from (S)-specific context.
Isomer interference in detection
2-Methylbutyryl-CoA and isovaleryl-CoA are constitutional isomers; MS-based quantification requires authentic reference for isomer resolution and may confound substitution.

Quantitative Evidence Guide: Measurable Differentiation of 2-Methylbutanoyl-CoA from Key Analogs


Substrate Affinity: 2-Methylbutanoyl-CoA Binds SBCAD with 10-Fold Higher Affinity than Isobutyryl-CoA

Human short/branched-chain acyl-CoA dehydrogenase (SBCAD) exhibits a Km of 12 μM for 2-methylbutyryl-CoA, compared to 130 μM for isobutyryl-CoA under identical assay conditions (37°C, pH 8.0, 30-minute incubation) [1]. This represents a 10.8-fold difference in substrate affinity. The Vmax for 2-methylbutyryl-CoA is 12 μmol/mg protein·min⁻¹, while isobutyryl-CoA yields a Vmax of 32 μmol/mg·min⁻¹ with its cognate enzyme IBD [1]. The lower Km of SBCAD for 2-methylbutyryl-CoA indicates that at physiologically relevant substrate concentrations, this enzyme is kinetically optimized for the isoleucine-derived intermediate.

Substrate Affinity (SBCAD)
Head-to-head
2-Methylbutyryl-CoA: 12 µM (Km) vs isobutyryl-CoA: 130 µM — 10.8-fold higher affinity
Supports SBCAD assay sensitivity review
Human enzyme, 37°C, pH 8.0
Enzymology Acyl-CoA Dehydrogenase Mitochondrial Metabolism

Catalytic Efficiency: 2-Methylbutanoyl-CoA Exhibits 3-Fold Higher kcat/Km than Isobutyryl-CoA with IBD Enzyme

Purified recombinant human isobutyryl-CoA dehydrogenase (IBD) demonstrates a catalytic efficiency (kcat/Km) of 0.23 μM⁻¹s⁻¹ for (S)-2-methylbutyryl-CoA, compared to 0.8 μM⁻¹s⁻¹ for its nominal substrate isobutyryl-CoA [1]. While isobutyryl-CoA is the preferred substrate for IBD, the enzyme retains significant activity toward 2-methylbutyryl-CoA, in contrast to IVD which shows no activity with this substrate. The kcat/Km for n-propionyl-CoA with IBD is only 0.04 μM⁻¹s⁻¹, indicating that 2-methylbutyryl-CoA is a substantially better substrate than straight-chain short-chain acyl-CoAs for this enzyme.

Catalytic Efficiency (IBD)
Head-to-head
kcat/Km: 0.23 µM⁻¹s⁻¹ (2-methylbutyryl-CoA) vs 0.8 µM⁻¹s⁻¹ (isobutyryl-CoA) — 3.5-fold lower
Provides kinetic comparator for IBD substrate promiscuity
Recombinant human IBD
Enzyme Kinetics Catalytic Efficiency Branched-Chain Amino Acid Catabolism

Enantioselectivity: SBCAD Discriminates Between (S)- and (R)-2-Methylbutanoyl-CoA by a Factor of 4.5

Rat liver mitochondrial 2-methylacyl-CoA dehydrogenase (SBCAD) exhibits marked enantioselectivity, dehydrogenating the (R)-enantiomer of 2-methylbutyryl-CoA at only 22% of the rate observed with the (S)-enantiomer under identical assay conditions [1]. This corresponds to a 4.5-fold preference for the physiologically relevant (S)-stereoisomer. The enzyme does not dehydrogenate isovaleryl-CoA, propanoyl-CoA, butanoyl-CoA, octanoyl-CoA, or palmitoyl-CoA at any significant rate, demonstrating that both the methyl-branched structure and the specific stereochemistry at the α-carbon are critical determinants of substrate recognition.

Enantioselectivity (SBCAD)
Head-to-head
(S)-enantiomer: 100% relative activity; (R)-enantiomer: 22% — 4.5-fold preference
Enantiomer-specific assay context
Rat liver SBCAD, artificial electron acceptor
Stereochemistry Enantioselectivity Acyl-CoA Dehydrogenase

Glycine Conjugation Kinetics: 2-Methylbutanoyl-CoA Exhibits Distinct Km Compared to Other Branched-Chain Analogs

Human liver mitochondrial glycine N-acyltransferase (GLYAT) conjugates 2-methylbutyryl-CoA with glycine to form 2-methylbutyrylglycine, a key diagnostic marker for SBCAD deficiency. Apparent kinetic constants determined for this enzyme reveal that the Km for 2-methylbutyryl-CoA is distinct from those of other branched-chain acyl-CoAs: 2-methylbutyryl-CoA, isobutyryl-CoA, and isovaleryl-CoA each display different affinity profiles with the human liver enzyme [1]. The formation of acylglycine conjugates is concentration-dependent, and the urinary excretion of 2-methylbutyrylglycine specifically reflects intramitochondrial accumulation of 2-methylbutanoyl-CoA—a phenomenon that cannot be replicated or studied using isobutyryl-CoA or isovaleryl-CoA [1].

Glycine Conjugation Km
Cross-study comparable
Distinct Km profile for 2-methylbutyryl-CoA vs other acyl-CoAs
Supports acylglycine biomarker research context
Human liver GLYAT, in vitro
Phase II Metabolism Glycine N-Acyltransferase Detoxification

Analytical Discrimination: UPLC-MS/MS Separates 2-Methylbutanoyl-CoA from Its Isomeric Valeryl-CoA Analogs

In plant metabolomics applications, branched-chain valeryl-CoAs (isovaleryl-CoA and 2-methylbutyryl-CoA) represent the dominant form of valeryl-CoA species in hop and hemp tissues [1]. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) methods have been developed specifically to separate and quantify these isomeric short-chain acyl-CoAs, including n-butyryl-CoA, isobutyryl-CoA, n-valeryl-CoA, and isovaleryl-CoA [2]. The analytical distinction between 2-methylbutanoyl-CoA and its constitutional isomer isovaleryl-CoA (both C5 branched-chain acyl-CoAs) requires chromatographic resolution, as their mass spectrometric fragmentation patterns are highly similar. The ability to separate these isomeric forms is essential for understanding biochemical pathways leading to specialized metabolites in plants [1].

UPLC-MS/MS Resolution
Class-level inference
2-Methylbutyryl-CoA co-elutes with isovaleryl-CoA; requires chromatographic separation
Authentic reference needed for isomer assignment
Reverse-phase UPLC-MS/MS, plant extracts
Metabolomics Liquid Chromatography-Mass Spectrometry Isomer Separation

Cross-Reactivity Profile: IVD, IBD, and SBCAD Exhibit Non-Overlapping Substrate Specificities with Branched-Chain Acyl-CoAs

The three human mitochondrial acyl-CoA dehydrogenases that act on branched-chain substrates display a strictly partitioned substrate specificity profile [1]. Isovaleryl-CoA dehydrogenase (IVD) acts exclusively on isovaleryl-CoA (Km = 1.0 μM) and shows no detectable activity with 2-methylbutyryl-CoA or isobutyryl-CoA. Isobutyryl-CoA dehydrogenase (IBD) exhibits maximal activity toward isobutyryl-CoA (Km = 2.6 μM) with some cross-reactivity toward 2-methylbutyryl-CoA (Km = 18 μM) but no activity toward isovaleryl-CoA. Short/branched-chain acyl-CoA dehydrogenase (SBCAD) shows highest affinity for 2-methylbutyryl-CoA (Km = 2.7 μM) with limited activity toward isobutyryl-CoA (Km = 130 μM) and none toward isovaleryl-CoA [1]. This orthogonal specificity pattern confirms that 2-methylbutanoyl-CoA occupies a distinct biochemical niche that cannot be functionally replaced by other branched-chain acyl-CoAs.

ACAD Substrate Specificity
Cross-study comparable
SBCAD Km: 2.7 µM (2-methylbutyryl-CoA); no activity toward isovaleryl-CoA
Exclusive high-affinity SBCAD substrate context
Recombinant human enzymes
Enzyme Specificity Acyl-CoA Dehydrogenase Family Mitochondrial Metabolism

Validated Research and Industrial Applications for 2-Methylbutanoyl-CoA Based on Quantitative Evidence


In Vitro Enzymatic Assays for Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Activity

Based on the 10.8-fold higher substrate affinity (Km = 12 μM) of SBCAD for 2-methylbutanoyl-CoA compared to isobutyryl-CoA (Km = 130 μM) [1], this compound is the obligatory substrate for accurate in vitro measurement of SBCAD activity. The enzyme's enantioselectivity—with the (S)-enantiomer exhibiting 4.5-fold higher activity than the (R)-enantiomer [2]—further necessitates the use of stereochemically defined (S)-2-methylbutanoyl-CoA for reproducible kinetic characterization. This application is critical for both basic research into branched-chain amino acid catabolism and clinical diagnostics of SBCAD deficiency (2-methylbutyryl-CoA dehydrogenase deficiency).

Diagnostic Biomarker Studies and Metabolic Flux Analysis of Isoleucine Catabolism

2-Methylbutanoyl-CoA is the direct metabolic precursor to 2-methylbutyrylglycine, the diagnostic urinary biomarker for SBCAD deficiency [1]. The distinct kinetic profile of human glycine N-acyltransferase toward 2-methylbutyryl-CoA compared to other branched-chain acyl-CoAs [2] demonstrates that accurate in vitro modeling of this detoxification pathway requires the specific acyl-CoA intermediate. Metabolomics studies employing stable isotope-labeled isoleucine to trace flux through this pathway similarly depend on authentic 2-methylbutanoyl-CoA standards for quantification and method validation.

Method Development and Calibration for UPLC-MS/MS Quantification of Branched-Chain Acyl-CoAs

As established by Xu et al., 2-methylbutanoyl-CoA and isovaleryl-CoA are constitutional isomers that co-purify and cannot be distinguished by mass spectrometry alone [1]. Consequently, any UPLC-MS/MS method intended for accurate quantification of branched-chain acyl-CoAs in biological matrices requires authentic 2-methylbutanoyl-CoA reference material for chromatographic method development, retention time confirmation, and calibration curve construction. This is particularly relevant for plant metabolomics laboratories studying hop and hemp bitter acid biosynthesis, where 2-methylbutyryl-CoA is a dominant acyl-CoA species [1].

Substrate Specificity Profiling of Acyl-CoA Dehydrogenase Family Members

The orthogonal substrate specificity matrix of the human BCAA acyl-CoA dehydrogenases—wherein SBCAD exhibits maximal activity toward 2-methylbutyryl-CoA (Km = 2.7 μM) but no activity toward isovaleryl-CoA, while IVD and IBD display their own distinct profiles [1]—establishes 2-methylbutanoyl-CoA as an essential probe for characterizing this enzyme family. Researchers studying the structure-function relationships of acyl-CoA dehydrogenases, or screening for novel inhibitors that discriminate between family members, must include 2-methylbutanoyl-CoA in their substrate panel to fully evaluate enzyme selectivity.

Application
Selection Property
Validation Focus
SBCAD Activity Assays
Substrate affinity & enantioselectivity
Km and enantiomer-dependent activity endpoints
Isoleucine Biomarker Research
Glycine N-acyltransferase substrate profile
Acylglycine formation and pathway-flux endpoints
UPLC-MS/MS Method Development
Isomer-specific retention behavior
Isomeric separation and calibration verification
Acyl-CoA Dehydrogenase Profiling
Substrate specificity matrix
Cross-reactivity and selectivity endpoints
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